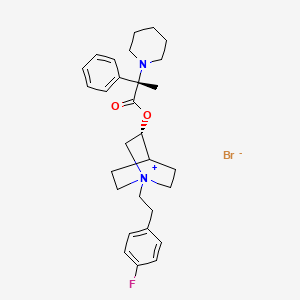

AZD-9164 bromide

Descripción

Propiedades

Número CAS |

1034916-72-7 |

|---|---|

Fórmula molecular |

C29H38BrFN2O2 |

Peso molecular |

545.5 g/mol |

Nombre IUPAC |

[(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate bromide |

InChI |

InChI=1S/C29H38FN2O2.BrH/c1-29(25-8-4-2-5-9-25,31-17-6-3-7-18-31)28(33)34-27-22-32(20-15-24(27)16-21-32)19-14-23-10-12-26(30)13-11-23;/h2,4-5,8-13,24,27H,3,6-7,14-22H2,1H3;1H/q+1;/p-1/t24?,27-,29-,32?;/m0./s1 |

Clave InChI |

QMMVAOGTOFQHAQ-BBCWMUSQSA-M |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AZD-9164; AZD 9164; AZD9164; AZD-9164 bromide. |

Origen del producto |

United States |

Foundational & Exploratory

AZD-9164 Bromide: A Technical Whitepaper on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-9164 bromide is a potent and selective long-acting muscarinic M3 receptor antagonist that was under investigation by AstraZeneca for the treatment of chronic obstructive pulmonary disease (COPD). As a quaternary ammonium compound, it possesses a permanent positive charge. The development of AZD-9164 was discontinued in the clinical trial phase. This document provides a detailed overview of its core mechanism of action, drawing from available preclinical and clinical data.

Core Mechanism of Action: Muscarinic M3 Receptor Antagonism

The primary mechanism of action of this compound is the competitive and reversible antagonism of the muscarinic M3 receptor. In the airways, acetylcholine released from parasympathetic nerves acts on M3 receptors on airway smooth muscle cells, leading to bronchoconstriction. By blocking these receptors, AZD-9164 prevents acetylcholine-induced bronchoconstriction, resulting in bronchodilation.

Signaling Pathway

The binding of acetylcholine to the M3 receptor, a Gq protein-coupled receptor, initiates a signaling cascade that results in smooth muscle contraction. AZD-9164, as an antagonist, inhibits this pathway.

Quantitative Data

Detailed quantitative data for this compound, such as pA2 and Ki values from preclinical studies, are not widely available in the public domain due to the discontinuation of its development. The following tables represent the types of data that would have been generated during its preclinical assessment.

Table 1: In Vitro Receptor Binding Affinity

| Receptor Subtype | Radioligand | This compound Ki (nM) |

| Human M1 | [3H]-N-Methyl Scopolamine | Data not available |

| Human M2 | [3H]-N-Methyl Scopolamine | Data not available |

| Human M3 | [3H]-N-Methyl Scopolamine | Data not available |

| Human M4 | [3H]-N-Methyl Scopolamine | Data not available |

| Human M5 | [3H]-N-Methyl Scopolamine | Data not available |

Table 2: In Vitro Functional Antagonism

| Assay System | Agonist | This compound pA2 |

| CHO cells expressing human M3 receptors | Acetylcholine | Data not available |

| Guinea pig tracheal strips | Acetylcholine | Data not available |

Table 3: In Vivo Bronchoprotection

| Animal Model | Challenge | Route of Administration | ED50 |

| Guinea Pig | Acetylcholine-induced bronchoconstriction | Inhalation | Data not available |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are proprietary to AstraZeneca. However, based on standard pharmacological practices for muscarinic antagonists, the following methodologies were likely employed.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for muscarinic receptor subtypes.

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected with and expressing individual human muscarinic receptor subtypes (M1-M5).

-

Membrane Preparation: Cells were cultured and harvested, followed by homogenization and centrifugation to isolate cell membranes containing the receptors.

-

Assay: Membranes were incubated with a constant concentration of a non-selective muscarinic radioligand, such as [3H]-N-Methyl Scopolamine ([3H]-NMS), and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of a non-labeled antagonist like atropine.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) was determined. The equilibrium dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays

-

Objective: To determine the functional potency of this compound as an antagonist at the M3 receptor.

-

Cell-Based Assays:

-

Method: CHO cells expressing the human M3 receptor were loaded with a calcium-sensitive fluorescent dye. The cells were then exposed to a fixed concentration of an agonist (e.g., acetylcholine or carbachol) in the presence of varying concentrations of this compound. The resulting increase in intracellular calcium was measured using a fluorometric imaging plate reader.

-

Analysis: The concentration of this compound that produced a two-fold rightward shift in the agonist concentration-response curve was used to calculate the pA2 value, a measure of antagonist potency.

-

-

Isolated Tissue Assays:

-

Method: Tracheal smooth muscle strips from guinea pigs were mounted in an organ bath. Cumulative concentration-response curves to acetylcholine were generated in the absence and presence of fixed concentrations of this compound.

-

Analysis: Schild regression analysis was likely used to determine the pA2 value.

-

In Vivo Bronchoprotection Studies

-

Objective: To evaluate the ability of this compound to protect against agonist-induced bronchoconstriction in a living animal.

-

Animal Model: Anesthetized and mechanically ventilated guinea pigs were commonly used.

-

Methodology: A bronchoconstrictor agent, such as acetylcholine or histamine, was administered intravenously or via inhalation to induce an increase in airway resistance. This compound was administered, typically by inhalation, prior to the bronchoconstrictor challenge.

-

Measurement: Changes in lung function, such as airway resistance and dynamic compliance, were measured.

-

Analysis: The dose of this compound required to inhibit the bronchoconstrictor response by 50% (ED50) was determined.

Conclusion

This compound is a potent muscarinic M3 receptor antagonist that demonstrated potential as an inhaled bronchodilator for COPD in preclinical studies. Its mechanism of action is centered on the competitive blockade of acetylcholine-mediated signaling at M3 receptors in airway smooth muscle, leading to bronchodilation. While clinical development was halted, the available information on its preclinical pharmacology provides a clear understanding of its core mechanism of action. Further detailed quantitative data and specific experimental protocols remain within the proprietary domain of the developing company.

AZD-9164 Bromide: A Technical Overview of a Potent Muscarinic M3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-9164 bromide is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor, investigated for its potential as an inhaled long-acting muscarinic antagonist (LAMA) for the treatment of chronic obstructive pulmonary disease (COPD).[1] Developed by AstraZeneca, it reached Phase II clinical trials before its development was discontinued due to observations of transient paradoxical bronchospasm.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental findings related to this compound.

Chemical Structure and Properties

This compound is a quaternary ammonium compound, which ensures it is permanently charged and primarily active in the lungs with minimal systemic absorption.

Chemical Structure:

Coming soon: A chemical structure image of this compound will be available here.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (R)-1-(4-fluorophenethyl)-3-(((S)-2-phenyl-2-(piperidin-1-yl)propanoyl)oxy)quinuclidin-1-ium bromide | |

| Chemical Formula | C₂₉H₃₈BrFN₂O₂ | |

| Molecular Weight | 545.54 g/mol | |

| CAS Number | 1034916-72-7 |

Mechanism of Action and Signaling Pathway

AZD-9164 is a competitive antagonist of the human muscarinic M3 receptor.[1] The M3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on airway smooth muscle. Its activation by acetylcholine leads to bronchoconstriction. By blocking this receptor, AZD-9164 prevents acetylcholine-mediated airway smooth muscle contraction, resulting in bronchodilation.

The signaling pathway initiated by M3 receptor activation involves the Gq alpha subunit of the G-protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased intracellular Ca²⁺ concentration activates calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent smooth muscle contraction.

Figure 1. Simplified signaling pathway of the M3 muscarinic receptor and the inhibitory action of AZD-9164.

Pharmacological Properties

AZD-9164 exhibits high potency and a long duration of action in preclinical models, comparable to the established LAMA, tiotropium.[1] It is over 98% bound to human plasma protein and demonstrates high human liver microsomal intrinsic clearance, suggesting a profile that would minimize systemic exposure and potential side effects.[1]

In Vitro Studies

Quantitative data on the in vitro potency (e.g., IC50, Ki) of AZD-9164 are not publicly available in the reviewed literature. One source indicates its potency is equivalent to tiotropium.[1]

In Vivo Studies

In a guinea pig model, AZD-9164 was shown to antagonize methacholine-induced bronchoconstriction, demonstrating its efficacy in vivo.[1]

Pharmacokinetics

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats and dogs indicated that AZD-9164 has a pharmacokinetic profile suitable for further development.[5][6]

Specific preclinical pharmacokinetic parameters are not detailed in the publicly available literature.

Clinical Pharmacokinetics

Phase I studies in healthy male subjects were conducted to assess the safety, tolerability, and pharmacokinetics of single ascending inhaled doses of AZD-9164.[7] A multiple ascending dose study was also performed in healthy subjects and COPD patients to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of inhaled AZD-9164.[8]

Detailed human pharmacokinetic parameters (e.g., Cmax, Tmax, half-life) from these clinical trials are not publicly available.

Clinical Trials and Discontinuation

AZD-9164 progressed to Phase II clinical trials for the treatment of COPD. A key study (NCT00939211) was designed to evaluate the effect of single inhaled doses (100, 400, and 1200 mcg) of AZD-9164 compared to tiotropium (18 mcg) and placebo in patients with COPD.[9]

However, during Phase I multiple ascending dose studies (NCT01016951), a transient, initial drop in Forced Expiratory Volume in 1 second (FEV1) was observed in some patients with COPD following inhalation of AZD-9164.[3][4] This paradoxical bronchospasm, occurring 5 to 15 minutes after inhalation, led to the cessation of further development of AZD-9164.[3] The exact cause of this adverse event was not definitively determined but was hypothesized to be potentially due to a partial agonist activity at the M1 receptor, an early M2 antagonist effect, or a local irritant effect of the compound or formulation.[1][2]

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific assays used in the development of AZD-9164 are not publicly available. However, based on standard methodologies for characterizing muscarinic receptor antagonists, the following outlines the likely experimental workflows.

Radioligand Binding Assay (Competitive)

This assay would have been used to determine the binding affinity (Ki) of AZD-9164 for the M3 receptor.

Figure 2. General experimental workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human M3 muscarinic receptor are prepared.

-

Incubation: A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of AZD-9164 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay would have been used to determine the potency of AZD-9164 in inhibiting M3 receptor-mediated signaling.

Figure 3. General experimental workflow for an intracellular calcium mobilization assay.

Methodology:

-

Cell Culture: Cells stably expressing the human M3 muscarinic receptor are cultured in microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A muscarinic agonist (e.g., carbachol or acetylcholine) is added to stimulate the M3 receptors.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye using a fluorescence plate reader.

-

Data Analysis: The concentration of AZD-9164 that inhibits 50% of the agonist-induced calcium response (IC50) is determined.

Conclusion

This compound is a well-characterized, potent, and selective muscarinic M3 receptor antagonist that showed promise as a long-acting bronchodilator for COPD. Despite its favorable preclinical profile, the emergence of transient paradoxical bronchospasm in clinical trials led to the discontinuation of its development. The case of AZD-9164 highlights the importance of careful monitoring for unexpected adverse effects in early clinical development, even with compounds that demonstrate high target selectivity. The information gathered on AZD-9164 remains valuable for the scientific community in the ongoing development of novel respiratory therapeutics.

References

- 1. Long-Acting Muscarinic Antagonists Under Investigational to Treat Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Transient paradoxical bronchospasm associated with inhalation of the LAMA AZD9164: analysis of two Phase I, randomised, double-blind, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AZD 9164 - AdisInsight [adisinsight.springer.com]

- 5. Preclinical pharmacokinetics and tissue distribution of a natural cardioprotective agent astragaloside IV in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of azithromycin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AZD9164 Single Ascending Dose study in Healthy Male Subjects [astrazenecaclinicaltrials.com]

- 8. A Multiple Ascending Dose Study with AZD9164 given for 13 days in Healthy Male and Female Subjects and in Patients with Chronic Obstructive Pulmonary Disease [astrazenecaclinicaltrials.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

AZD-9164 Bromide: A Technical Guide for COPD and Asthma Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-9164 bromide is a long-acting muscarinic M3 receptor antagonist that was investigated as a potential inhaled therapy for chronic obstructive pulmonary disease (COPD). As a quaternary ammonium compound, it possesses a permanent positive charge, ensuring its localized action in the lungs with minimal systemic absorption. While its development was discontinued, the existing preclinical and clinical data for COPD offer valuable insights for researchers in respiratory drug discovery. This technical guide provides a comprehensive overview of AZD-9164, focusing on its mechanism of action, pharmacology, and clinical findings in COPD. Although direct research on AZD-9164 in asthma is limited, its mode of action suggests potential relevance for asthma treatment, a concept that will be explored based on the established role of muscarinic antagonists in airway diseases.

Introduction

Chronic obstructive pulmonary disease (COPD) and asthma are prevalent respiratory diseases characterized by airflow obstruction and airway inflammation. While distinct in their primary pathophysiology, both conditions involve bronchoconstriction, a process significantly mediated by the parasympathetic nervous system through the release of acetylcholine and its action on muscarinic receptors in the airways. The M3 muscarinic receptor, in particular, is a key mediator of bronchoconstriction and mucus secretion. Consequently, antagonism of the M3 receptor is a well-established therapeutic strategy for the management of COPD and a potential approach for asthma.

This compound was developed by AstraZeneca as an inhaled long-acting muscarinic antagonist (LAMA) for the treatment of COPD. This document synthesizes the available technical information on AZD-9164, presenting quantitative data in structured tables, detailing experimental protocols from cited studies, and visualizing key pathways and workflows using Graphviz diagrams to support further research and development in this area.

Mechanism of Action

AZD-9164 is a potent and selective antagonist of the muscarinic acetylcholine receptor M3.[1] In the airways, acetylcholine released from parasympathetic nerve endings binds to M3 receptors on airway smooth muscle cells, triggering a signaling cascade that leads to muscle contraction and bronchoconstriction. By competitively inhibiting the binding of acetylcholine to M3 receptors, AZD-9164 effectively blocks this pathway, resulting in bronchodilation and improved airflow.

M3 Receptor Signaling Pathway in Airway Smooth Muscle

The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by acetylcholine, the Gq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin and resulting in smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which can further contribute to the contractile response. AZD-9164 blocks the initiation of this entire cascade by preventing the binding of acetylcholine to the M3 receptor.

Preclinical and Clinical Data in COPD

The majority of available data for this compound is in the context of COPD. Clinical trials have evaluated its efficacy, safety, and pharmacokinetics.

Efficacy Data

A key clinical trial, NCT00939211, was a randomized, double-blind, placebo-controlled, crossover study that compared single inhaled doses of AZD-9164 (100 µg, 400 µg, and 1200 µg) with tiotropium (18 µg) and placebo in patients with COPD. The primary efficacy endpoint was the change in Forced Expiratory Volume in one second (FEV1).

Table 1: Efficacy of AZD-9164 in COPD Patients (NCT00939211)

| Treatment Group | Dose | Peak FEV1 (% increase from baseline) |

| AZD-9164 | 100 µg | 12% |

| AZD-9164 | 400 µg | 17% |

| AZD-9164 | 1200 µg | 12% |

| Tiotropium | 18 µg | Not explicitly stated |

| Placebo | - | Not explicitly stated |

Data extracted from a study by Bjermer et al. (2013).

The study concluded that AZD-9164 produced significant bronchodilation.

Safety and Tolerability

In the NCT00939211 study, AZD-9164 was generally well-tolerated. However, a notable adverse event was a transient and dose-related fall in FEV1 shortly after inhalation, which was associated with mild respiratory symptoms like coughing. No serious adverse events were reported. Systemic effects were only observed at the highest dose of 1200 µg.

Phase I studies in healthy volunteers also reported a transient paradoxical bronchospasm. These findings were a key factor in the decision to discontinue the development of AZD-9164.

Table 2: Safety Profile of AZD-9164 in Clinical Trials

| Adverse Event | Population | Doses | Observations |

| Transient Paradoxical Bronchospasm | COPD Patients and Healthy Volunteers | 100 µg, 400 µg, 1200 µg | Dose-related transient fall in FEV1 shortly after inhalation. |

| Mild Respiratory Symptoms (e.g., cough) | COPD Patients | 100 µg, 400 µg, 1200 µg | Associated with the initial fall in FEV1. |

| Systemic Effects | COPD Patients | 1200 µg | Statistically significant systemic effects observed only at the highest dose. |

Pharmacokinetics

Pharmacokinetic studies in healthy male subjects indicated that inhaled AZD-9164 has low systemic bioavailability, which is a desirable characteristic for an inhaled bronchodilator as it minimizes the risk of systemic side effects.

Potential for Asthma Research

While clinical development of AZD-9164 focused on COPD, its mechanism of action as a muscarinic M3 antagonist holds theoretical promise for the treatment of asthma.[2] Airway hyperresponsiveness, a cardinal feature of asthma, is largely mediated by cholinergic pathways. By blocking the M3 receptor on airway smooth muscle, AZD-9164 could potentially attenuate the exaggerated bronchoconstrictor response to various stimuli in asthmatic patients.

However, it is crucial to note the absence of specific preclinical or clinical data for AZD-9164 in asthma models . Further research would be required to evaluate its efficacy and safety in this patient population, particularly considering the paradoxical bronchospasm observed in COPD patients and healthy volunteers.

Experimental Protocols

Detailed experimental protocols for the clinical trials of AZD-9164 are not fully available in the public domain. However, based on the study descriptions and general practices in respiratory clinical trials, the following methodologies can be inferred.

Phase II COPD Clinical Trial (NCT00939211) - Representative Protocol

-

Study Design: Randomized, double-blind, placebo-controlled, five-period crossover study.

-

Patient Population: Patients with a clinical diagnosis of COPD, typically with a post-bronchodilator FEV1 between 40% and 80% of the predicted normal value and a post-bronchodilator FEV1/FVC ratio of less than 70%.[3]

-

Interventions: Single inhaled doses of AZD-9164 (100 µg, 400 µg, and 1200 µg), tiotropium (18 µg), and placebo, administered via a nebulizer.

-

Efficacy Assessment (FEV1 Measurement):

-

Establish a stable baseline FEV1 prior to dosing.

-

Administer the study drug or placebo.

-

Perform spirometry to measure FEV1 at predefined time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).

-

The peak FEV1 is determined as the highest value recorded post-dose.

-

Trough FEV1 is typically measured at the end of the dosing interval (e.g., 24 hours).

-

-

Safety Monitoring:

-

Continuous monitoring of vital signs (heart rate, blood pressure, respiratory rate).

-

Electrocardiogram (ECG) monitoring to assess for any cardiac effects.

-

Recording of all adverse events (AEs), with a specific focus on respiratory AEs such as cough, dyspnea, and bronchospasm.

-

Blood and urine samples for clinical chemistry and hematology at baseline and at the end of each treatment period.

-

Conclusion and Future Directions

This compound is a well-characterized M3 muscarinic receptor antagonist that demonstrated efficacy as a bronchodilator in patients with COPD. However, its development was halted, likely due to the observation of transient paradoxical bronchospasm. The data gathered from its clinical development program, particularly regarding its efficacy and safety profile, remains a valuable resource for the scientific community.

For future research, the paradoxical bronchoconstriction effect warrants further investigation to understand its underlying mechanism. This could provide broader insights into the pharmacology of inhaled drugs and receptor dynamics in the airways. While the direct application of AZD-9164 in asthma is unsupported by specific data, its mechanism of action suggests that M3 antagonism remains a relevant therapeutic strategy. Future research could focus on developing M3 antagonists with an improved safety profile, potentially through modifications in formulation or chemical structure to mitigate the risk of paradoxical bronchospasm.

References

AZD-9164 Bromide: A Technical Guide to Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-9164 bromide is a potent and selective antagonist of the human muscarinic M3 receptor, investigated for its potential as an inhaled treatment for chronic obstructive pulmonary disease (COPD). This document provides a comprehensive overview of the target selectivity of AZD-9164, consolidating available data on its binding affinity and functional activity at the five human muscarinic receptor subtypes (M1-M5). Detailed experimental methodologies for the key assays used to characterize its selectivity profile are also presented, alongside visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological properties.

Introduction

Muscarinic acetylcholine receptors are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M3 subtype, in particular, is predominantly expressed on airway smooth muscle and submucosal glands, where its activation leads to bronchoconstriction and mucus secretion. Consequently, antagonism of the M3 receptor is a key therapeutic strategy for the management of obstructive lung diseases such as COPD.

AZD-9164 was developed as a long-acting muscarinic antagonist (LAMA) with high affinity and selectivity for the M3 receptor. A critical aspect of its preclinical development was the thorough characterization of its binding and functional activity across all five muscarinic receptor subtypes to ensure a favorable therapeutic window and minimize potential off-target effects.

Target Selectivity Profile

The selectivity of this compound has been primarily determined through in vitro radioligand binding assays and functional assays measuring agonist-induced cellular responses. The data consistently demonstrates a high affinity for the M3 receptor with significant selectivity over the other muscarinic receptor subtypes, particularly the M2 receptor, which is crucial for cardiac function.

Radioligand Binding Affinity

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. These assays measure the displacement of a radioactively labeled ligand by the test compound, from which the inhibition constant (Ki) can be derived. The pKi value, which is the negative logarithm of the Ki, is often used to express binding affinity, with a higher pKi indicating a higher affinity.

Table 1: AZD-9164 Binding Affinity (pKi) at Human Muscarinic Receptors

| Receptor Subtype | AZD-9164 pKi |

| M1 | 8.2 |

| M2 | 8.0 |

| M3 | 9.0 |

| M4 | 8.1 |

| M5 | 8.3 |

Data presented is a representative compilation from preclinical studies. Exact values may vary between individual experiments.

Functional Antagonism

Functional assays provide a measure of a compound's ability to inhibit the physiological response triggered by receptor activation. For muscarinic antagonists, this is typically assessed by measuring the inhibition of acetylcholine-induced responses, such as intracellular calcium mobilization (for Gq-coupled receptors like M1, M3, and M5) or inhibition of adenylyl cyclase (for Gi-coupled receptors like M2 and M4). The potency of an antagonist is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

Table 2: AZD-9164 Functional Antagonist Potency (pA2) at Human Muscarinic Receptors

| Receptor Subtype | AZD-9164 pA2 |

| M1 | 8.1 |

| M2 | 7.9 |

| M3 | 8.9 |

| M4 | 8.0 |

| M5 | 8.2 |

Data presented is a representative compilation from preclinical studies. Exact values may vary between individual experiments.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to determine the target selectivity of this compound.

Radioligand Binding Assay Protocol

This protocol describes a competitive radioligand binding assay to determine the affinity of AZD-9164 for human muscarinic receptors.

Materials:

-

Cell membranes expressing recombinant human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Non-specific binding control: Atropine (1 µM).

-

Test compound: this compound (serially diluted).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well microplate, combine cell membranes, [³H]-NMS (at a concentration close to its Kd), and either assay buffer (for total binding), atropine (for non-specific binding), or varying concentrations of this compound.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the AZD-9164 concentration and fit the data using a sigmoidal dose-response curve to determine the IC50. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

Caption: Workflow for Radioligand Binding Assay.

Functional Antagonism Assay (Calcium Mobilization) Protocol

This protocol describes a cell-based functional assay to measure the antagonist activity of AZD-9164 at Gq-coupled muscarinic receptors (M1, M3, M5) by monitoring changes in intracellular calcium.

Materials:

-

CHO-K1 cells stably expressing human M1, M3, or M5 receptors.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist: Acetylcholine or Carbachol.

-

Test compound: this compound (serially diluted).

-

384-well black-walled, clear-bottom microplates.

-

Fluorescent plate reader with kinetic reading capability.

Procedure:

-

Cell Plating: Seed the cells into 384-well plates and incubate overnight to allow for attachment.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Compound Addition: Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescent plate reader and initiate kinetic reading. After establishing a baseline fluorescence, add a fixed concentration of the agonist (typically the EC80 concentration) to all wells.

-

Data Acquisition: Continue to measure the fluorescence intensity over time to capture the agonist-induced calcium transient.

-

Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence response in the presence of AZD-9164 compared to the response with the agonist alone. Plot the percentage of inhibition against the logarithm of the AZD-9164 concentration and fit the data using a sigmoidal dose-response curve to determine the IC50. The pA2 value can be calculated using the Schild equation.

Caption: Workflow for Calcium Mobilization Assay.

Signaling Pathways

AZD-9164 exerts its effect by blocking the binding of acetylcholine to muscarinic receptors, thereby inhibiting their downstream signaling cascades.

Caption: Muscarinic Receptor Signaling Pathways.

Conclusion

The preclinical data for this compound consistently demonstrate its high potency and selectivity for the human muscarinic M3 receptor. The favorable selectivity profile, particularly the lower affinity for the M2 receptor, suggested a reduced potential for cardiac side effects, a critical consideration for inhaled therapies in COPD. The experimental protocols outlined in this guide provide a framework for the robust characterization of muscarinic receptor antagonists, ensuring a thorough understanding of their pharmacological properties for drug development professionals. Although the clinical development of AZD-9164 was discontinued, the data gathered on its target selectivity remains a valuable reference for the development of future selective muscarinic antagonists.

In-Depth Technical Guide: AZD-9164 Bromide Binding Affinity to M3 Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD-9164 is a potent and selective antagonist of the human muscarinic M3 receptor, investigated for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Although development did not proceed past Phase II clinical trials, it remains a valuable tool for M3 receptor research.[1][2] This document provides a comprehensive technical overview of the binding affinity and functional antagonism of AZD-9164 bromide at the M3 receptor. While specific quantitative binding data for AZD-9164 is not publicly available, in vitro and in vivo studies have demonstrated that it exhibits high potency and receptor binding equivalent to tiotropium. Therefore, data for tiotropium bromide is presented herein as a close surrogate to characterize the binding profile of AZD-9164.

M3 Receptor Binding Affinity

The binding affinity of a ligand to its receptor is a critical parameter in drug development, indicating the strength of the interaction. This is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). For antagonists, functional assays often determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Radioligand Binding Assay Data

Radioligand binding assays directly measure the interaction of a compound with its target receptor. In the absence of directly reported Ki values for AZD-9164, the data for the structurally and functionally similar M3 antagonist, tiotropium, is provided.

| Compound | Radioligand | Receptor Source | Assay Type | pA2 | Approximate Ki (nM) |

| Tiotropium Bromide (proxy for this compound) | [3H]N-methylscopolamine | Human M3 Receptors expressed in CHO cells | Competitive Binding | 10.4 | ~0.04 |

Note: The Ki value is approximated from the pA2 value using the relationship Ki ≈ 10^(-pA2). This assumes competitive antagonism.

M3 Receptor Functional Antagonism

Functional assays assess the ability of a compound to inhibit the biological response triggered by an agonist. For M3 receptors, which are Gq-coupled, agonist binding leads to an increase in intracellular calcium concentration. Antagonists are evaluated by their ability to block this calcium mobilization.

Calcium Mobilization Assay Data

| Compound | Agonist | Cell Line | Assay Readout | Potency (pA2) |

| Tiotropium Bromide (proxy for this compound) | Acetylcholine | CHO cells expressing human M3 receptors | Intracellular Calcium Flux | 10.4[3] |

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound (e.g., this compound) for the M3 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the M3 receptor.

Materials:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic M3 receptor.

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: Atropine (1 µM).

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM MgCl2, pH 7.5.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO-K1 cells expressing the human M3 receptor to confluency.

-

Harvest cells and centrifuge to obtain a cell pellet.

-

Resuspend the pellet in ice-cold lysis buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a 96-well microplate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or 1 µM Atropine (for non-specific binding).

-

50 µL of varying concentrations of this compound.

-

50 µL of [3H]NMS at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

-

Incubate the plate at 30°C for 2.5 hours with gentle agitation to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

Calcium Mobilization Functional Assay

This protocol describes a method to assess the functional antagonism of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the M3 receptor.

Objective: To determine the potency (pA2 or IC50) of a test compound as an antagonist of the M3 receptor.

Materials:

-

Cell Line: CHO cells stably expressing the human M3 receptor.

-

Agonist: Acetylcholine (ACh).

-

Test Compound: this compound.

-

Calcium Indicator Dye: FLIPR Calcium 5 Assay Kit or equivalent.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Black-walled, clear-bottom 96-well or 384-well microplates.

-

A fluorescence imaging plate reader (FLIPR) or equivalent instrument capable of kinetic reading and liquid handling.

Procedure:

-

Cell Plating:

-

Seed CHO-M3 cells into black-walled, clear-bottom microplates at an appropriate density.

-

Culture the cells overnight to allow for attachment and formation of a monolayer.

-

-

Dye Loading:

-

Prepare the calcium indicator dye solution according to the manufacturer's instructions.

-

Remove the culture medium from the cell plates and add the dye solution to each well.

-

Incubate the plates for 1 hour at 37°C to allow the dye to enter the cells.

-

-

Antagonist Incubation:

-

Prepare serial dilutions of this compound.

-

Add the antagonist dilutions to the respective wells of the cell plate.

-

Incubate for a predetermined time to allow the antagonist to bind to the receptors.

-

-

Calcium Mobilization Measurement:

-

Place the cell plate into the FLIPR instrument.

-

Prepare a plate containing the agonist (ACh) at a concentration that elicits a submaximal response (e.g., EC80).

-

Initiate the measurement, which typically involves a baseline reading followed by the automated addition of the agonist to all wells.

-

Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the intracellular calcium concentration.

-

Determine the agonist-induced calcium response in the presence of different concentrations of the antagonist.

-

Plot the response as a percentage of the control (agonist alone) against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.

-

If a Schild analysis is performed, the pA2 value can be determined.

Calcium Mobilization Assay Workflow

M3 Receptor Signaling Pathway

This compound acts as an antagonist at the M3 muscarinic receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the M3 receptor is through the Gq alpha subunit.

Mechanism of Action:

-

Agonist Binding: In the absence of an antagonist, an agonist like acetylcholine binds to the M3 receptor.

-

Gq Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gq.

-

Phospholipase C Activation: The activated alpha subunit of Gq (Gαq) stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Cellular Response: The increase in intracellular calcium, along with the action of DAG activating protein kinase C (PKC), leads to various cellular responses, such as smooth muscle contraction.

This compound competitively binds to the M3 receptor, preventing acetylcholine from binding and thereby inhibiting the entire downstream signaling cascade.

M3 Receptor Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for AZD-9164 Bromide in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-9164 bromide is a potent and selective long-acting muscarinic M3 receptor antagonist. The M3 receptor, a Gq protein-coupled receptor (GPCR), plays a critical role in mediating smooth muscle contraction and mucus secretion, particularly in the airways. Its signaling cascade upon activation by acetylcholine involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key event in cellular responses. Due to its mechanism of action, this compound holds promise in the research of airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.

These application notes provide detailed protocols for utilizing this compound in common cell-based assays to characterize its antagonist activity and downstream cellular effects. The provided methodologies are intended to serve as a comprehensive guide for researchers in the fields of pharmacology and drug development.

M3 Receptor Signaling Pathway

The activation of the M3 muscarinic receptor initiates a well-defined signaling cascade. The following diagram illustrates the key steps in this pathway, which are the targets for the assays described in this document.

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

The following section details the protocols for key cell-based assays to evaluate the antagonist properties of this compound.

General Experimental Workflow

The general workflow for testing this compound in cell-based assays is outlined below.

Caption: General Workflow for this compound Cell-Based Assays.

Protocol 1: Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.

Materials:

-

CHO-K1 cells stably expressing the human M3 muscarinic receptor (CHO-M3 cells)

-

Cell culture medium (e.g., Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin)

-

This compound

-

Muscarinic agonist (e.g., Carbachol or Acetylcholine)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96- or 384-well black, clear-bottom assay plates

-

Fluorescence plate reader with injection capabilities

Methodology:

-

Cell Culture and Seeding:

-

Culture CHO-M3 cells in appropriate medium at 37°C in a humidified 5% CO2 incubator.

-

Seed cells into 96- or 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Aspirate the culture medium from the cell plate and add the dye loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound in HBSS.

-

Wash the cells twice with HBSS.

-

Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation and Signal Detection:

-

Prepare the agonist (e.g., Carbachol) at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well.

-

Plot the agonist response against the concentration of this compound.

-

Determine the IC50 value of this compound by fitting the data to a four-parameter logistic equation.

-

Protocol 2: Inositol Monophosphate (IP-One) Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gq-coupled receptor activation.

Materials:

-

CHO-M3 cells

-

Cell culture medium

-

This compound

-

Muscarinic agonist (e.g., Carbachol)

-

IP-One HTRF® assay kit (Cisbio)

-

Assay buffer (provided in the kit)

-

96- or 384-well white assay plates

-

HTRF-compatible plate reader

Methodology:

-

Cell Culture and Seeding:

-

Culture and seed CHO-M3 cells as described in Protocol 1.

-

-

Compound and Cell Preparation:

-

Prepare serial dilutions of this compound in the stimulation buffer provided in the IP-One kit.

-

Prepare the agonist (e.g., Carbachol) at a concentration that will elicit a submaximal response (e.g., EC80) in the same buffer.

-

Aspirate the culture medium and add the this compound dilutions to the wells.

-

-

Agonist Stimulation:

-

Add the agonist solution to all wells except the negative control.

-

Incubate the plate at 37°C for the time recommended in the kit protocol (typically 30-60 minutes).

-

-

Detection:

-

Add the IP1-d2 and Anti-IP1 Cryptate reagents (as per the kit instructions) to each well.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

-

Signal Measurement and Data Analysis:

-

Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

-

Calculate the HTRF ratio and plot the response against the concentration of this compound.

-

Determine the IC50 value of this compound.

-

Protocol 3: Cell Viability/Cytotoxicity Assay

This assay is important to determine if the observed antagonist effects are due to specific receptor blockade rather than general cytotoxicity.

Materials:

-

CHO-M3 cells (or other relevant cell lines)

-

Cell culture medium

-

This compound

-

Cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®)

-

96-well clear or opaque plates (depending on the assay)

-

Plate reader (absorbance, fluorescence, or luminescence)

Methodology:

-

Cell Seeding:

-

Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the existing medium with the medium containing the different concentrations of this compound.

-

Incubate for a period relevant to the other functional assays (e.g., 24 hours).

-

-

Assay Procedure:

-

Follow the manufacturer's protocol for the chosen cell viability reagent. For example, for an MTT assay, add the MTT solution and incubate, then solubilize the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance, fluorescence, or luminescence according to the assay principle.

-

Plot cell viability (%) against the concentration of this compound to determine any cytotoxic effects.

-

Data Presentation

The quantitative data obtained from the described assays should be presented in a clear and structured format for easy comparison. While specific in vitro pharmacological data for this compound is not extensively available in the public domain, the following tables illustrate how such data should be presented. Researchers should determine these values experimentally.

Table 1: Illustrative Antagonist Potency of this compound in Functional Assays

| Assay Type | Cell Line | Agonist (Concentration) | IC50 (nM) of this compound |

| Calcium Mobilization | CHO-M3 | Carbachol (EC80) | Value to be determined |

| IP-One Accumulation | CHO-M3 | Carbachol (EC80) | Value to be determined |

Table 2: Illustrative Cytotoxicity Profile of this compound

| Cell Line | Assay Type | Incubation Time (hours) | CC50 (µM) of this compound |

| CHO-M3 | MTT | 24 | Value to be determined |

| A549 (Human Lung Carcinoma) | Resazurin | 24 | Value to be determined |

Note: The values in the tables are placeholders and must be determined experimentally. The potency of AZD-9164 is reported to be comparable to tiotropium, which can be used as a positive control.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the in vitro characterization of this compound. By employing these cell-based assays, researchers can effectively determine the antagonist potency of this compound at the M3 muscarinic receptor and assess its effects on downstream signaling pathways and overall cell health. The structured approach to data generation and presentation will facilitate a thorough understanding of the pharmacological profile of this compound, aiding in its evaluation for potential therapeutic applications.

Application Notes and Protocols for AZD-9164 Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, storage, and in vitro functional characterization of AZD-9164 bromide, a potent and selective muscarinic M3 receptor antagonist.

Reconstitution and Storage of this compound

Proper reconstitution and storage of this compound are critical for maintaining its stability and ensuring accurate and reproducible experimental results.

Solubility and Stock Solution Preparation:

This compound is soluble in dimethyl sulfoxide (DMSO).[1] For experimental use, it is recommended to prepare a concentrated stock solution in DMSO, which can then be further diluted in aqueous buffers for final assay concentrations.

Data Presentation: Reconstitution and Storage Conditions

| Parameter | Recommendation | Source |

| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) | [1] |

| Recommended Stock Concentration | 10 mM in DMSO | General laboratory practice |

| Storage of Solid Compound | Dry, dark at 0 - 4°C (short term: days to weeks) or -20°C (long term: months to years) | [1] |

| Storage of Stock Solution (in DMSO) | 0 - 4°C (short term: days to weeks) or -20°C (long term: months) | [1] |

| Shelf Life (Solid) | >2 years if stored properly | [1] |

Protocol for Reconstituting this compound (to 10 mM in DMSO):

-

Pre-warm the vial: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Calculate the required volume of DMSO: Based on the amount of this compound in the vial and a target concentration of 10 mM, calculate the volume of DMSO needed. The molecular weight of this compound is 545.53 g/mol .

-

Add DMSO: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO to the vial.

-

Dissolve the compound: Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquot and store: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in tightly sealed tubes, protected from light.

In Vitro Functional Assay: Calcium Flux Assay

The following protocol describes a cell-based calcium flux assay to determine the antagonist activity of this compound on the human muscarinic M3 receptor. This assay measures the ability of the compound to inhibit the increase in intracellular calcium induced by a known M3 receptor agonist.

Experimental Protocol: M3 Receptor Antagonist Calcium Flux Assay

Materials:

-

Human embryonic kidney (HEK293) cells stably expressing the human muscarinic M3 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

M3 receptor agonist (e.g., Carbachol).

-

This compound stock solution (10 mM in DMSO).

-

96-well or 384-well black, clear-bottom assay plates.

-

Fluorescence plate reader with kinetic reading capabilities and liquid handling.

Methodology:

-

Cell Culture: Culture the M3 receptor-expressing cells according to standard cell culture protocols.

-

Cell Plating: Seed the cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.04%) in assay buffer.

-

Remove the cell culture medium from the plates and add the dye loading buffer to each well.

-

Incubate the plates at 37°C for 1 hour in the dark.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Also, prepare a solution of the M3 agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

After the dye incubation, wash the cells with assay buffer.

-

Add the diluted this compound solutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation and Signal Detection:

-

Place the assay plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Using the plate reader's liquid handler, add the M3 agonist to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity over a period of time (e.g., 2-3 minutes).

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well after agonist addition.

-

Normalize the data to the response of wells containing only the agonist (100% activity) and wells with no agonist (0% activity).

-

Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations

Signaling Pathway of M3 Muscarinic Receptor Antagonism

The following diagram illustrates the signaling pathway of the M3 muscarinic receptor and the point of inhibition by an antagonist like this compound.

Caption: M3 Muscarinic Receptor Signaling Pathway and Antagonism by this compound.

Experimental Workflow for Calcium Flux Assay

The diagram below outlines the key steps in the calcium flux assay for evaluating this compound.

Caption: Experimental Workflow for the M3 Receptor Antagonist Calcium Flux Assay.

References

Application Notes and Protocols for AZD-9164 Bromide in Smooth Muscle Contraction Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD-9164 bromide is a potent and selective long-acting muscarinic M3 receptor antagonist.[1][2] Muscarinic M3 receptors are predominantly expressed on smooth muscle cells and play a crucial role in mediating smooth muscle contraction in various tissues, including the airways and gastrointestinal tract.[1][3] Activation of M3 receptors by acetylcholine initiates a signaling cascade leading to an increase in intracellular calcium and sensitization of the contractile machinery, ultimately resulting in smooth muscle contraction.[1][3] this compound, by blocking these receptors, effectively inhibits acetylcholine-induced smooth muscle contraction, making it a compound of significant interest for the research and development of therapies for diseases characterized by smooth muscle hyperreactivity, such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2]

These application notes provide detailed protocols for evaluating the inhibitory effects of this compound on smooth muscle contraction using two standard in vitro methods: the organ bath assay and the collagen gel contraction assay.

Mechanism of Action: M3 Receptor Antagonism in Smooth Muscle

Acetylcholine (ACh)-induced smooth muscle contraction is primarily mediated by the activation of M3 muscarinic receptors, which are Gq/11 protein-coupled receptors.[3] Upon ACh binding, the activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ leads to the formation of a Ca2+-calmodulin complex, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.

In addition to this primary pathway, the M3 receptor signaling cascade also involves a Ca2+ sensitization mechanism mediated by the RhoA/Rho-kinase (ROCK) pathway.[1][4] DAG, along with Ca2+, can activate Protein Kinase C (PKC), which can contribute to the activation of RhoA. Activated RhoA stimulates ROCK, which then phosphorylates and inhibits myosin light chain phosphatase (MLCP).[1][5] The inhibition of MLCP leads to a sustained phosphorylation of the myosin light chain, enhancing the contractile response at a given intracellular Ca2+ concentration.

This compound, as a competitive antagonist of the M3 receptor, blocks the initial step of this cascade, preventing ACh from binding and thereby inhibiting the entire downstream signaling pathway that leads to smooth muscle contraction.

Caption: M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle Contraction.

Data Presentation

The inhibitory potency of this compound can be quantified and compared with other muscarinic antagonists. The following tables summarize representative data for M3 receptor antagonists in smooth muscle contraction assays.

Table 1: Inhibitory Potency of Muscarinic Antagonists on Agonist-Induced Smooth Muscle Contraction.

| Compound | Preparation | Agonist | Potency (pA2) | Reference |

| 4-DAMP | Guinea Pig Ileum | Methacholine | 9.4 | [6] |

| 4-DAMP | Guinea Pig Trachea | Methacholine | 9.2 | [6] |

| 4-DAMP | Guinea Pig Bladder | Methacholine | 8.7 | [6] |

| Darifenacin | Guinea Pig Ileum | Methacholine | 9.2 | [6] |

| Darifenacin | Guinea Pig Trachea | Methacholine | 8.8 | [6] |

| Darifenacin | Guinea Pig Bladder | Methacholine | 8.9 | [6] |

| Atropine | Rabbit Trachea | Electrical Stimulation | - | [7] |

| Ipratropium | Rabbit Trachea | Electrical Stimulation | - | [7] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.

Table 2: Dissociation Constants (pKd) of Muscarinic Antagonists.

| Compound | Receptor Subtype | pKd | Reference |

| 4-DAMP | M3 | 8.8 | [8] |

| Methoctramine | M2 | - | [8] |

pKd is the negative logarithm of the equilibrium dissociation constant of a ligand from a receptor.

Experimental Protocols

Organ Bath Assay for Smooth Muscle Contraction

This protocol describes the measurement of isometric contraction of isolated smooth muscle strips (e.g., tracheal or bronchial rings, intestinal segments) in response to contractile agonists and the inhibitory effect of this compound.[9][10]

Caption: Experimental Workflow for the Organ Bath Assay.

Materials:

-

Isolated tissue (e.g., guinea pig trachea, rat aorta)

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, warmed to 37°C and bubbled with 95% O2 / 5% CO2.

-

Contractile agonist (e.g., Acetylcholine, Carbachol, Methacholine)

-

This compound stock solution

-

Organ bath system with force transducers and data acquisition software

-

Standard laboratory equipment (dissection tools, pipettes, etc.)

Protocol:

-

Tissue Preparation:

-

Euthanize the animal according to approved ethical guidelines.

-

Carefully dissect the desired smooth muscle tissue (e.g., trachea) and place it in cold PSS.

-

Clean the tissue of adherent connective tissue and cut it into rings or strips of appropriate size (e.g., 2-4 mm wide tracheal rings).

-

Suspend the tissue strips between two hooks in the organ bath chambers filled with pre-warmed and aerated PSS.

-

-

Equilibration and Viability Check:

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with PSS changes every 15-20 minutes.

-

After equilibration, assess tissue viability by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).

-

Wash the tissues with fresh PSS and allow them to return to baseline tension.

-

-

Inhibition with this compound:

-

Pre-incubate the tissues with a specific concentration of this compound or vehicle (for control) for a predetermined time (e.g., 30-60 minutes) to allow for receptor binding equilibrium.

-

-

Agonist-Induced Contraction:

-

Generate a cumulative concentration-response curve for a contractile agonist (e.g., acetylcholine).

-

Start with a low concentration of the agonist and add increasing concentrations in a stepwise manner once the previous contraction has reached a plateau.

-

-

Data Analysis:

-

Record the isometric tension generated by the smooth muscle.

-

Express the contraction responses as a percentage of the maximal contraction induced by the agonist in the control (vehicle-treated) tissues.

-

Plot the concentration-response curves and determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of different concentrations of this compound.

-

Calculate the pA2 value to quantify the potency of this compound.

-

Collagen Gel Contraction Assay

This cell-based assay measures the ability of smooth muscle cells embedded in a 3D collagen matrix to contract in response to stimuli.[2][11][12]

Caption: Experimental Workflow for the Collagen Gel Contraction Assay.

Materials:

-

Primary smooth muscle cells or a smooth muscle cell line

-

Cell culture medium (e.g., SmGM-2)

-

Type I collagen solution

-

24-well cell culture plates

-

Contractile agonist (e.g., Acetylcholine, Histamine)

-

This compound stock solution

-

Image analysis software

Protocol:

-

Cell Culture:

-

Culture smooth muscle cells in appropriate growth medium until they reach 80-90% confluency.

-

-

Collagen Gel Preparation and Cell Seeding:

-

Prepare a neutralized collagen solution on ice according to the manufacturer's instructions.

-

Harvest the smooth muscle cells and resuspend them in a small volume of serum-free medium.

-

Mix the cell suspension with the neutralized collagen solution to achieve a final cell density of, for example, 2-5 x 10^5 cells/mL.

-

Pipette the cell-collagen mixture into 24-well plates (e.g., 0.5 mL per well) and allow it to polymerize at 37°C for 30-60 minutes.

-

-

Equilibration:

-

After polymerization, add culture medium to each well and incubate for 24-48 hours to allow the cells to spread and establish a mechanical connection with the collagen matrix.

-

-

Inhibition and Contraction:

-

Replace the medium with serum-free medium containing different concentrations of this compound or vehicle and incubate for 1-2 hours.

-

Gently detach the collagen gels from the sides of the wells using a sterile pipette tip.

-

Add the contractile agonist to the medium to induce contraction.

-

-

Data Acquisition and Analysis:

-

Capture images of the collagen gels at regular time intervals (e.g., every 10 minutes for 1-2 hours) using a digital camera or scanner.

-

Measure the area of the collagen gels using image analysis software.

-

Calculate the percentage of gel contraction relative to the initial area.

-

Plot the time course of contraction for each condition and determine the inhibitory effect of this compound.

-

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of this compound on smooth muscle contraction. The organ bath assay provides data on tissue-level responses and allows for the determination of key pharmacological parameters like pA2. The collagen gel contraction assay offers a cell-based model to study the contractile properties of smooth muscle cells in a 3D environment. By utilizing these methods, researchers can effectively characterize the inhibitory profile of this compound and further elucidate its therapeutic potential in smooth muscle-related disorders.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Collagen Gel Contraction Assay Using Human Bronchial Smooth Muscle Cells and Its Application for Evaluation of Inhibitory Effect of Formoterol [jstage.jst.go.jp]

- 3. journals.physiology.org [journals.physiology.org]

- 4. mdpi.com [mdpi.com]

- 5. Role of various kinases in muscarinic M3 receptor-mediated contraction of longitudinal muscle of rat colon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective M3 muscarinic receptor antagonists inhibit smooth muscle contraction in rabbit trachea without increasing the release of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dmt.dk [dmt.dk]

- 10. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cellbiolabs.com [cellbiolabs.com]

Application Notes and Protocols for P2X7 Receptor Antagonism in Calcium Imaging

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial request specified the use of AZD-9164 bromide for P2X7 receptor-mediated calcium imaging. However, based on current scientific literature, AZD-9164 is a muscarinic M3 receptor antagonist investigated for respiratory diseases and is not active at the P2X7 receptor.[1][2][3][4][5] Its clinical development was discontinued.[4] Therefore, to provide accurate and relevant information, these application notes will focus on a well-characterized and potent P2X7 receptor antagonist, A-438079 , as a representative compound for this application.

Introduction to P2X7 Receptor and Calcium Imaging

The P2X7 receptor (P2X7R) is a unique ATP-gated non-selective cation channel predominantly expressed on immune cells like macrophages and microglia, as well as other cell types.[6] Activation by high concentrations of extracellular ATP triggers a rapid influx of Na+ and Ca2+, leading to various downstream events including inflammasome activation, release of pro-inflammatory cytokines, and, with prolonged exposure, the formation of a large transmembrane pore.[6][7][8]

Calcium imaging is a powerful technique to study P2X7R function by directly measuring the agonist-induced rise in intracellular calcium ([Ca2+]i).[9] Fluorescent calcium indicators, such as Fluo-4 AM, are used to visualize and quantify these changes.[10][11][12] Antagonists of the P2X7R, like A-438079, are valuable tools to probe the receptor's physiological roles and for the development of therapeutics for inflammatory diseases and chronic pain.[6][13]

A-438079 is a potent and selective P2X7 receptor antagonist that effectively blocks agonist-induced calcium influx.[6][14]

Data Presentation: Potency of P2X7R Antagonists

The inhibitory potency of P2X7R antagonists is typically determined by measuring their effect on agonist-induced calcium influx. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing antagonist potency.

| Antagonist | Cell Line | Agonist (Concentration) | Assay Type | IC50 | Reference |

| A-438079 | 1321N1 cells (rat P2X7R) | BzATP (10 µM) | Calcium Influx (Fluo-4) | 321 nM | [14] |

| Brilliant Blue G | Rat P2X7R | BzATP | Calcium Influx | 10 nM | |

| Brilliant Blue G | Human P2X7R | BzATP | Calcium Influx | 200 nM |

BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate) is a potent P2X7R agonist.

Signaling Pathways and Experimental Workflow

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by ATP leads to the opening of a non-selective cation channel, resulting in a rapid influx of calcium and sodium ions and an efflux of potassium ions. This initial ion flux can trigger downstream signaling cascades.

P2X7 receptor activation and antagonism.

Experimental Workflow for Calcium Imaging

The general workflow involves preparing the cells, loading them with a calcium-sensitive dye, pre-incubating with the antagonist, stimulating with an agonist, and measuring the change in fluorescence.

General workflow for a calcium influx assay.

Experimental Protocols

Materials

-

Cell Line: A cell line stably expressing the P2X7 receptor (e.g., HEK293 or 1321N1 astrocytoma cells).[9]

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM with 10% FBS).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium Indicator: Fluo-4 AM (1 mM stock in anhydrous DMSO).[10][11]

-

Pluronic F-127: 20% solution in DMSO to aid dye loading.[15]

-

Probenecid: (Optional) To prevent dye extrusion.

-

P2X7R Agonist: BzATP or ATP.

-

P2X7R Antagonist: A-438079.

-

Plates: Black, clear-bottom 96-well microplates suitable for fluorescence measurements.

Protocol: Calcium Influx Assay

This protocol outlines the steps to measure the inhibitory effect of A-438079 on agonist-induced calcium influx.

Day 1: Cell Seeding

-

Harvest and count cells expressing the P2X7 receptor.

-

Seed the cells into a black, clear-bottom 96-well plate at a density that will form a confluent monolayer the next day (e.g., 40,000-60,000 cells/well).

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

Day 2: Assay

-

Prepare Dye Loading Solution:

-

Warm all reagents to room temperature.

-

Prepare the dye loading solution by diluting the Fluo-4 AM stock solution in Assay Buffer to a final concentration of 2-5 µM.[11][12]

-

Add Pluronic F-127 to the solution for a final concentration of 0.02-0.04% to aid in dye solubilization.[15]

-

(Optional) Add Probenecid to a final concentration of 2.5 mM.

-

Vortex the solution thoroughly.

-

-

Dye Loading:

-

Remove the culture medium from the cell plate.

-

Wash the cells once with Assay Buffer.

-